methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate
Overview
Description
Methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzodioxin ring fused to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate typically involves the esterification of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to improve the reaction rate and selectivity. Additionally, the purification of the final product is achieved through techniques like distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid.
Reduction: Formation of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin ring can engage in π-π interactions with aromatic residues in proteins, while the acrylate moiety can undergo Michael addition reactions with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes or signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)acrylate: Similar structure but with a different substitution pattern on the benzodioxin ring.
Ethyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate: Similar structure but with a propanoate group instead of an acrylate group.
Uniqueness
Methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate is unique due to its specific substitution pattern and the presence of both a benzodioxin ring and an acrylate moiety. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-14-12(13)5-3-9-2-4-10-11(8-9)16-7-6-15-10/h2-5,8H,6-7H2,1H3/b5-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXHRXDGTUJEHT-HWKANZROSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC2=C(C=C1)OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC2=C(C=C1)OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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